Product packaging for 4,7-Dibromo-2,1,3-benzothiadiazole(Cat. No.:CAS No. 15155-41-6)

4,7-Dibromo-2,1,3-benzothiadiazole

Cat. No.: B082695
CAS No.: 15155-41-6
M. Wt: 293.97 g/mol
InChI Key: FEOWHLLJXAECMU-UHFFFAOYSA-N
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Description

4,7-Dibromo-2,1,3-benzothiadiazole (CAS 15155-41-6) is a high-purity, light yellow crystalline solid with a molecular weight of 293.97 g/mol and a melting point of 187-190 °C . This compound serves as a critical building block (monomer) for organic semiconductor synthesis , extensively used in the development of advanced materials for organic photovoltaics (OPV) and light-emitting diodes (LEDs) . Its molecular structure, featuring bromine atoms at the 4 and 7 positions, makes it an ideal precursor for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct larger π-conjugated systems . Specifically, this compound is a key intermediate for synthesizing notable low bandgap conjugated polymers like PCDTBT and PCPDTBT , which are prominent candidates in polymer solar cell research due to their efficient charge separation and transport properties . In these polymers, the benzothiadiazole unit acts as a strong electron-accepting moiety, which, when coupled with electron-donating units, creates a donor-acceptor architecture essential for reducing the bandgap and enhancing the performance of organic electronic devices . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations during the handling, storage, and disposal of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2N2S B082695 4,7-Dibromo-2,1,3-benzothiadiazole CAS No. 15155-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dibromo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOWHLLJXAECMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347828
Record name 4,7-Dibromo-2,1,3-benzothiadiazole
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Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15155-41-6
Record name 4,7-Dibromo-2,1,3-benzothiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dibromo-2,1,3-benzothiadiazole
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Synthetic Methodologies and Chemical Transformations of 4,7 Dibromo 2,1,3 Benzothiadiazole

Primary Synthetic Routes to 4,7-Dibromo-2,1,3-benzothiadiazole

The synthesis of this compound is predominantly achieved through the direct bromination of its parent heterocycle, 2,1,3-benzothiadiazole (B189464).

The direct electrophilic aromatic substitution on the electron-poor 2,1,3-benzothiadiazole (BT) ring requires potent brominating systems to achieve the desired disubstituted product. The substitution occurs successively at the 4- and 7-positions of the benzene (B151609) ring. utm.my

The conventional and most widely cited method for synthesizing this compound is the direct bromination of 2,1,3-benzothiadiazole using elemental bromine in the presence of hydrobromic acid (HBr). utm.mygoogle.com This method was first detailed in the 1970s and remains a common procedure. utm.my

The reaction typically involves heating a mixture of 2,1,3-benzothiadiazole and aqueous hydrobromic acid (e.g., 45-48%) to reflux (around 100-130°C). utm.myrsc.orgresearchgate.net Elemental bromine is then added slowly to the heated mixture. rsc.orgresearchgate.net During the reaction, the 4-bromo-2,1,3-benzothiadiazole (B1270332) intermediate is formed first, followed by the formation of the desired 4,7-dibromo product as the reaction proceeds. utm.my To facilitate stirring as the product precipitates, additional HBr may be added. researchgate.net This process provides an effective, single-step method to obtain the brominated product without the need for a separate dehydrobromination step. google.com

ReactantReagentsConditionsOutcomeReference
2,1,3-BenzothiadiazoleBromine (Br₂), Hydrobromic acid (HBr)Heated to 100°C, dropwise addition of Br₂, reflux for 2 hoursSuccessive bromination at 4- and 7-positions researchgate.net
2,1,3-BenzothiadiazoleBromine (Br₂), 45% Hydrobromic acid (HBr)Heated to reflux, slow addition of Br₂, reflux for 2.5 hoursSuspension of solid product forms rsc.org
2,1,3-BenzothiadiazoleBromine (Br₂), 47% Hydrobromic acid (HBr)Heated to 126-130°C, dropwise addition of Br₂Forms 4-bromo intermediate, then 4,7-dibromo product utm.my

An alternative pathway for the bromination of 2,1,3-benzothiadiazole utilizes N-Bromosuccinimide (NBS) as the bromine source. utm.myresearchgate.netutm.my While NBS is typically used for brominating more reactive rings like thiophenes, it can be employed for the stable benzene ring of benzothiadiazole under more drastic conditions. utm.myresearchgate.net This method is considered potentially less hazardous than using the highly reactive and toxic elemental bromine. utm.mytsukuba.ac.jp

The reaction is conducted by dissolving 2,1,3-benzothiadiazole in a mixture of chloroform (B151607) and 96% concentrated sulfuric acid at room temperature. utm.myresearchgate.netutm.my NBS is then added in portions to the solution under a nitrogen atmosphere. utm.my This approach successfully brominates the 4- and 7-positions, offering a viable alternative when access to elemental bromine is limited. utm.myutm.my

While direct bromination is common, this compound can also be conceptually derived from diamine precursors. The 2,1,3-benzothiadiazole heterocycle itself is readily prepared from o-phenylenediamine (B120857) (a benzene-1,2-diamine) by reaction with thionyl chloride. wikipedia.org A related pathway involves the chemical reduction of this compound to yield 3,6-dibromo-1,2-phenylenediamine. rsc.org

An optimized synthesis route starts from benzene-1,2-diamine, addressing the complexity often found in preparing derivatives for conjugated polymers. researchgate.net This multi-step approach involves first creating the thiadiazole ring and then introducing the bromo-substituents, providing an alternative to direct bromination of the parent heterocycle. This method can be part of a broader strategy to access not only this compound but also other key acceptor units used in polymer chemistry. researchgate.net

Bromination of 2,1,3-Benzothiadiazole

Derivatization Strategies of this compound

The two bromine atoms on the this compound ring are key functional handles for creating more complex and conjugated molecular structures. These derivatization reactions are fundamental to tuning the electronic and optical properties of the resulting materials. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are the most prominent derivatization strategies for this compound. wikipedia.orgnih.govnih.gov These reactions are used to form new carbon-carbon bonds by coupling the dibrominated core with various aryl or heteroaryl partners, such as thiophenes, phenyls, or furans. nih.govpolymer.cn This extension of the π-conjugated system is critical for designing materials with specific band gaps for use in organic electronics. nih.gov

The Suzuki-Miyaura reaction typically involves reacting this compound with an organoboron compound, such as an arylboronic acid or its ester. nih.govresearchgate.net These reactions are carried out in the presence of a palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, such as potassium carbonate, in a solvent mixture like toluene (B28343) and water. rsc.org

The Stille reaction provides another powerful method, coupling the dibromide with organotin compounds (e.g., tributylstannyl derivatives of thiophene). nih.gov This reaction has been shown to be effective, in some cases providing higher yields than Suzuki couplings for certain substrates. nih.govresearchgate.net

The choice of catalyst, ligands, base, and solvent system can be optimized to control the reaction, sometimes allowing for the selective synthesis of mono-arylated products over the more common bis-arylated derivatives. nih.govresearchgate.net

Reaction TypeReactantsCatalyst SystemConditionsProduct TypeReference
Suzuki4,7-dibromo-2,1,3-benzooxadiazole, Compound 2 (a boronic ester)Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C, 10 hBis-substituted product rsc.org
Direct Arylation4,7-dibromobenzo[c] ossila.comrsc.orgresearchgate.netthiadiazole, (2-ethylhexyl)thiophenePd(OAc)₂, Potassium pivalateTolueneMono- and Bis-aryl derivatives nih.gov
Suzuki4,7-dibromobenzo[d] ossila.comutm.myresearchgate.netthiadiazole, Thienylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 100°C, 24 hBis(thienyl) derivative (~50% yield) nih.gov
Stille4,7-dibromobenzo[d] ossila.comutm.myresearchgate.netthiadiazole, 2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂Toluene, 110°C, 24 hBis(thienyl) derivative (61% yield) nih.gov
Horner PolycondensationMonomer from this compound, Phosphonate esterst-BuOKNot specifiedConjugated copolymers polymer.cn

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Incorporation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org In the context of this compound, this reaction facilitates the introduction of aryl and heteroaryl groups. The reaction typically involves the palladium-catalyzed coupling of the dibromo compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orguwindsor.ca

The careful tuning of reaction conditions allows for the selective synthesis of both symmetrically and unsymmetrically substituted derivatives. acs.org For instance, the reaction of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole with various arylboronic acids has been efficiently performed in water under aerobic conditions, highlighting the potential for more sustainable synthetic methodologies. acs.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For example, the use of a pincer palladacycle has been shown to yield monoarylated derivatives in high yields. researchgate.net The reactivity of the two bromine atoms can sometimes differ, allowing for regioselective arylation. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

Reactant Coupling Partner Catalyst System Product Yield Reference
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole Arylboronic acids Pd catalyst in water Symmetrically and unsymmetrically substituted derivatives Moderate to good acs.org
4,7-dibromobenzo[c] nih.govchalmers.senih.govthiadiazole Arylboronic acid NCP pincer palladacycle Monoarylated derivatives High researchgate.net
This compound 4-formyl-2,5-bis(hexyloxy)phenylboronic acid Not specified Monomer (M-1) for copolymers Good polymer.cn
This compound 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane Pd(PPh₃)₄ 4,7-Bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazole Not specified mdpi.com
Stille Coupling for Thiophene (B33073) and other π-Spacer Integration

The Stille coupling is another key palladium-catalyzed reaction that is particularly effective for incorporating thiophene and other π-spacers into the this compound framework. This reaction involves the coupling of the dibromo compound with an organotin reagent, such as a trialkylstannyl derivative of thiophene. nih.gov

This methodology has been instrumental in the synthesis of donor-acceptor-donor (D-A-D) type molecules and conjugated polymers. For example, the reaction of 4,7-dibromobenzo[d] nih.govchalmers.seacs.orgthiadiazole with various tributylstannanes of thiophene, furan, and selenophene (B38918) derivatives has been shown to produce π–A–π compounds in moderate yields. nih.gov The choice of catalyst, such as PdCl₂(PPh₃)₂, and reaction conditions are critical for optimizing the yield of the desired bis(thienyl) derivatives. nih.gov The Stille reaction is often preferred over other coupling methods for synthesizing certain copolymers used in high-efficiency organic solar cells. nih.gov

Table 2: Examples of Stille Coupling Reactions

Reactant Coupling Partner Catalyst Product Yield Reference
4,7-dibromobenzo[d] nih.govchalmers.seacs.orgthiadiazole Tributylstannanes of thiophene, furan, selenophene PdCl₂(PPh₃)₂ π–A–π compounds 40-61% nih.gov
4,7-dibromo-5,6-dinitrobenzothiadiazole 1-trimethylstannyl-2-triisopropylsilylethyne Not specified Compound 6 81% researchgate.net
Not specified Bis-stannyl monomers Pd₂(dba)₃ and P(o-tol)₃ Copolymers PIDTBDI and PIDTTBDI Not specified mdpi.com
Direct Arylation Polycondensation

Direct Arylation Polycondensation (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Suzuki and Stille couplings for the synthesis of conjugated polymers. nih.govresearchgate.net This method involves the direct C-H activation of an (hetero)arene, eliminating the need for pre-functionalized organometallic reagents. researchgate.net

DAP has been successfully employed to synthesize alternating copolymers of benzothiadiazole and various thiophene-based units. For example, copolymers like PBTff4T-2OD and PffBT4T-2OD have been generated using a DAP approach, achieving molecular weights up to 21.1 kDa. nih.gov However, controlling structural defects, such as homocoupling, is a significant challenge in DAP and can impact the properties of the resulting polymers. nih.gov Despite these challenges, DAP offers a simpler and more sustainable route to high-performance conjugated polymers. researchgate.net

Aromatic Nucleophilic Substitution Reactions

The electron-deficient nature of the 2,1,3-benzothiadiazole ring system makes it susceptible to aromatic nucleophilic substitution (SNAr) reactions. researchgate.netnih.gov In this compound and its derivatives, the bromine atoms can be displaced by various nucleophiles, including amines, alkoxides, and thiolates.

These reactions provide a route to a diverse range of functionalized benzothiadiazole derivatives. For instance, the reaction of 4,7-dibromo nih.govchalmers.senih.govthiadiazolo[3,4-d]pyridazine with morpholine (B109124) can be controlled to selectively yield either the mono- or di-aminated product depending on the reaction conditions. nih.gov Similarly, treatment with thiols leads to the formation of bis-thioether derivatives. nih.gov The reactivity in SNAr reactions can be influenced by the presence of other substituents on the benzothiadiazole ring. researchgate.net

Further Halogenation and Functionalization (e.g., fluorination)

The this compound core can be further functionalized through additional halogenation reactions. The introduction of fluorine atoms onto the benzothiadiazole ring is of particular interest as it can significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting materials, which is beneficial for applications in organic electronics. ossila.com

Fluorinated derivatives such as 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole (B581407) and 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole are important intermediates for the synthesis of high-performance polymer semiconductors. ossila.comnih.govsigmaaldrich.com These fluorinated building blocks can be synthesized and then used in subsequent cross-coupling reactions to create more complex molecular architectures. ossila.com

Nitration Reactions and Yield Optimization

Nitration of this compound introduces nitro groups onto the aromatic ring, further enhancing its electron-accepting properties. The resulting 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole is a key intermediate for the synthesis of even stronger electron-deficient units like pyrazino[2,3-g]quinoxalines. chalmers.seacs.org

Traditional nitration methods often resulted in low yields (20-30%). acs.org However, significant improvements have been achieved by modifying the nitrating agent. The use of a mixture of fuming nitric acid (HNO₃) and trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to dramatically increase the yield of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole to as high as 85%. chalmers.seacs.org This optimized procedure makes this important intermediate more readily accessible for the development of small band gap polymers for solar cell applications. chalmers.seacs.org

Mechanistic Insights into Synthesis and Derivatization

The synthetic transformations of this compound are governed by fundamental mechanistic principles of organic chemistry. The palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The specific ligands on the palladium center can influence the efficiency and selectivity of these steps. nih.gov

In aromatic nucleophilic substitution reactions, the reaction can proceed through a Meisenheimer complex intermediate, a resonance-stabilized carbanion formed by the addition of the nucleophile to the electron-deficient aromatic ring. youtube.com Alternatively, under certain conditions with strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate may occur. youtube.com

The regioselectivity of reactions on the benzothiadiazole ring is influenced by the electronic effects of the substituents. For instance, in direct arylation reactions, the directing group effect plays a crucial role in determining the site of C-H functionalization. acs.org Understanding these mechanistic details is essential for the rational design of synthetic routes to novel 4,7-disubstituted 2,1,3-benzothiadiazole derivatives with desired properties. diva-portal.org

Application in Organic Semiconductor Development

Building Block for Conjugated Polymers

4,7-Dibromo-2,1,3-benzothiadiazole is a key intermediate in the synthesis of several important conjugated polymers used in organic electronics. ossila.com Its ability to be readily modified allows for the fine-tuning of the electronic and optical properties of the resulting polymers.

PCDTBT is a well-studied donor-acceptor copolymer known for its high performance in organic solar cells. uhasselt.be The synthesis of PCDTBT often involves the use of a derivative of this compound. Specifically, this compound is first converted to 4,7-bis(5-bromothiophen-2-yl)benzo[c] ossila.comnih.govchalmers.sethiadiazole. ossila.com This monomer is then copolymerized with a carbazole (B46965) derivative to yield PCDTBT. ossila.com

PCPDTBT is another significant low bandgap donor copolymer utilized in bulk heterojunction organic solar cells, with reported power conversion efficiencies exceeding 5.5%. nih.gov The synthesis of PCPDTBT can be achieved through a direct arylation scheme, which uses this compound and 4,4-dialkyl-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) as the monomers. nih.gov This direct arylation method is advantageous as it avoids the use of more expensive diboronic acid/ester or distannyl monomers and can produce PCPDTBT with a number-average molecular weight (Mn) of up to 40,000. nih.gov

The development of small bandgap polymers is crucial for enhancing the efficiency of polymer solar cells by allowing them to absorb a larger portion of the solar spectrum. chalmers.se A modified nitration of this compound, using a mixture of fuming nitric acid (HNO₃) and trifluoromethanesulfonic acid (CF₃SO₃H) as the nitrating agent, has significantly improved the yield of the key intermediate, 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, from 30% to 85%. chalmers.senih.gov This advancement has facilitated the synthesis of new small bandgap polymers, P1TPQ and P3TPQ. chalmers.senih.gov These polymers exhibit very small bandgaps, with P1TPQ at 1.2 eV and P3TPQ at 1.1 eV. chalmers.se Solar cells based on a bulk heterojunction of P3TPQ and oup.comoup.com-phenyl-C₇₁-butyric acid methyl ester have demonstrated a power conversion efficiency of 2.1% and a photoresponse extending to 1.1 μm. chalmers.seresearchgate.net

Dehalogenation polycondensation of this compound using a zero-valent nickel complex results in the formation of poly(2,1,3-benzothiadiazole-4,7-diyl). oup.com This polymer, along with the similarly synthesized poly(benzimidazole-4,7-diyl), exhibits electrochemically active doping-undoping cycles in both reduction and oxidation regions. oup.com This property allows them to be converted into electrically conducting materials through both n-type and p-type chemical doping. oup.com

Integration into Organic Photovoltaic (OPV) Devices

The unique properties of polymers derived from this compound make them highly suitable for use in organic photovoltaic devices. ossila.com The ability to create polymers with narrow bandgaps is particularly important for improving the power conversion efficiency of these devices. chalmers.se

The construction of donor-acceptor (D-A) architectures is a highly effective strategy for tuning the optoelectronic properties of conjugated polymers. researchgate.net In these structures, an electron-rich donor unit is alternated with an electron-deficient acceptor unit. chalmers.se 2,1,3-Benzothiadiazole (B189464) and its derivatives are widely used as strong acceptor units due to their electron-withdrawing nature. rsc.org This D-A structure facilitates the formation of small bandgap polymers, which are critical for efficient solar energy harvesting in OPV devices. chalmers.se The systematic variation of the donor and acceptor units allows for precise control over the band gap levels and optoelectronic properties of the resulting materials. researchgate.net

Influence on Power Conversion Efficiency

For instance, copolymers based on benzothiadiazole and various thiophene (B33073) derivatives have been extensively studied. uhasselt.be The introduction of chlorine atoms onto the benzothiadiazole unit in polymers like PffBT4T(Cl) led to a significant enhancement in PCE to 11.18%, attributed to optimized molecular energy levels, morphology, and charge dynamics. uhasselt.be Similarly, copolymerizing a benzodithiophene (BDT) unit with a 4,7-di-2-thienyl-2,1,3-benzothiadiazole derivative featuring hexylthiophene side chains resulted in a polymer (PBDT-DTTBT) with a deep HOMO level of -5.47 eV. rsc.org Solar cells fabricated with this polymer and a fullerene acceptor (PC71BM) exhibited a PCE of 6.19%, with a high Voc of 0.80 V. rsc.org

Furthermore, the development of donor-acceptor polymers using this compound as a precursor has led to materials that achieve high efficiencies. For example, a donor material created by coupling a BDT unit with 4,7-di(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole achieved a PCE of 8.07%. researchgate.net These examples highlight the critical role of the benzothiadiazole moiety in engineering high-performance materials for organic photovoltaics.

Table 1: Performance of Solar Cells Utilizing this compound Derivatives

Polymer/Material Acceptor PCE (%) Voc (V) Jsc (mA/cm²) FF
PffBT4T(Cl) - 11.18 0.80 - 0.75
PBDT-DTTBT PC71BM 6.19 0.80 12.72 0.61

Role in Bulk Heterojunction Solar Cells

In bulk heterojunction (BHJ) solar cells, the active layer consists of a blend of a donor and an acceptor material. This compound is a key precursor for synthesizing the donor polymers in many efficient BHJ devices. ossila.comnih.gov The polymers derived from this compound, such as PCDTBT and PCPDTBT, are well-known for their excellent performance in BHJ solar cells when blended with fullerene derivatives like PC71BM. ossila.comfishersci.com

The morphology of the BHJ blend is crucial for efficient charge separation and transport. The structure of the polymer, dictated by the monomers used in its synthesis, plays a significant role in determining this morphology. The use of this compound and its derivatives allows for the creation of polymers with tailored properties that promote the formation of an optimal bicontinuous interpenetrating network structure in the active layer. uhasselt.be This structure provides a large interfacial area for exciton (B1674681) dissociation and efficient pathways for charge carriers to travel to their respective electrodes.

Research has shown that polymers based on this benzothiadiazole unit can lead to high-performing BHJ solar cells. For example, a modified nitration of this compound was used to develop new small band gap polymers, P1TPQ and P3TPQ, for use in BHJ solar cells. nih.gov Additionally, N-heteroarenes derived from benzothiadiazole derivatives have been explored as non-fullerene acceptors in BHJ cells, demonstrating their versatility. thieme-connect.de

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound is a crucial building block for synthesizing materials used in organic light-emitting diodes (OLEDs). ossila.comfishersci.comchemimpex.com Its strong electron-withdrawing character makes it an excellent component for creating emissive materials, particularly in donor-acceptor-donor (D-A-D) type structures. researchgate.net When combined with various donor moieties, the resulting compounds exhibit tunable photophysical properties, allowing for the generation of light across the visible spectrum. polyu.edu.hk

The introduction of the benzothiadiazole unit can lead to materials with high photoluminescence quantum yields, which is essential for efficient light emission in OLEDs. polyu.edu.hk For instance, by doping a small amount of a 4,7-bithienyl-2,1,3-benzothiadiazole derivative into a polyfluorene chain, an orange-emitting polymer was created, achieving a maximum luminance of 9900 cd/m². polyu.edu.hk The versatility of this compound allows for its use in the synthesis of a wide range of fluorescent and phosphorescent emitters for OLED applications. chemimpex.comresearchgate.net

Utility in Organic Field-Effect Transistors (OFETs)

The unique electronic properties of materials derived from this compound also make them highly suitable for applications in organic field-effect transistors (OFETs). ossila.compolyu.edu.hk The strong electron-accepting nature of the benzothiadiazole core facilitates the development of n-type and ambipolar organic semiconductors, which are essential for creating complementary logic circuits. nih.govfigshare.com

By copolymerizing benzothiadiazole derivatives with various donor units, researchers can control the charge transport characteristics of the resulting polymers. For example, copolymers of a bridged bithiophene derivative (CDTT) with 2,1,3-benzothiadiazole have shown promising p-type behavior with hole mobilities up to 0.67 cm² V⁻¹ s⁻¹. nih.gov The introduction of electron-withdrawing groups, such as fluorine or chlorine atoms, to the benzothiadiazole unit can further enhance electron mobility. nih.govfigshare.com For instance, a polymer incorporating dichlorinated-2,1,3-benzothiadiazole (P2ClBT-TVT) exhibited a hole mobility of 0.147 cm² V⁻¹ s⁻¹ and excellent operational stability. figshare.com Furthermore, the functionalization of the benzothiadiazole unit with nitro groups has been explored to create n-type polymers for OFETs. acs.org

Exploration in Electrochromic Devices

Derivatives of this compound are being investigated for their potential in electrochromic devices, which can change their color upon the application of an electrical voltage. polyu.edu.hk The ability to tune the optical properties of polymers containing the benzothiadiazole unit through electrochemical doping and de-doping makes them attractive for this application.

A copolymer synthesized from 4,7-di(thiophen-2-yl)benzo[c] ossila.comfishersci.compolyu.edu.hkthiadiazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) demonstrated promising electrochromic behavior. nih.gov This copolymer could switch between a metallic blue neutral state and a centaury blue oxidized state. It exhibited a low band gap of 1.32 eV, a high optical contrast of 59%, and a coloration efficiency of 324 cm²/C at 585 nm, with a switching time of 2.2 seconds. nih.gov These properties highlight the potential of benzothiadiazole-based materials for use in smart windows, displays, and other electrochromic applications.

Advanced Applications

Flexible Electronics

The development of flexible electronics is a rapidly growing field, and materials derived from this compound are playing a role in this advancement. chemimpex.com The inherent properties of organic semiconductors, such as their lightweight nature and processability on flexible substrates, make them ideal for such applications. chemimpex.com

A fascinating discovery has been the elastic bending flexibility of single crystals of this compound itself. researchgate.net Large, needle-shaped single crystals of this compound were found to be capable of bending under stress and then returning to their original shape upon relaxation. researchgate.net This mechanical flexibility, combined with its crystalline-state fluorescence, opens up new possibilities for its use in flexible optoelectronic devices. researchgate.net Furthermore, its compatibility with other organic materials makes it an ideal candidate for integration into innovative flexible electronic components and sensors. chemimpex.com

Sensor Technologies

The unique electronic properties of this compound and its derivatives make them suitable for applications in sensor technologies. chemimpex.com Its compatibility with other organic materials and its ability to contribute to efficient charge transport are beneficial for creating sensitive and reliable electronic components for sensors. chemimpex.com Polymers derived from this compound can be incorporated into devices designed to detect various chemical and physical stimuli. The principle behind these sensors often relies on changes in the material's conductivity or photophysical properties (like fluorescence) upon interaction with an analyte. While the broader class of benzothiadiazole-containing materials is explored for sensing, the specific role of the 4,7-dibromo precursor is foundational in synthesizing the functional polymers used in these advanced applications. chemimpex.com

Dye-Sensitized Solar Cells (DSSCs)

In the realm of renewable energy, this compound and its isomers serve as critical precursors for creating novel metal-free organic dyes used as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). bohrium.com The performance of DSSCs is heavily dependent on the properties of the sensitizing dye, which is responsible for light absorption and subsequent electron injection into the semiconductor electrode. nih.gov Organic dyes with a Donor-Acceptor-π-Spacer-Acceptor (D-A-π-A1) or Donor-π-π-Acceptor (D-π-π-A) architecture have shown significant promise. bohrium.comnih.gov

The benzothiadiazole unit often acts as an internal or secondary acceptor within the dye's molecular structure. bohrium.comnih.gov This component helps in tuning the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient electron injection into the TiO2 conduction band and effective dye regeneration by the electrolyte. nih.gov

Research has focused on synthesizing derivatives from 4,7-dibromobenzo[d] chemimpex.comossila.combohrium.comthiadiazole, an isomer of the more common 2,1,3-benzothiadiazole. mdpi.combohrium.com In one study, two novel D-A-π-A1 organic dyes, part of the KEA series, were synthesized using an indoline (B122111) donor, a thiophene π-spacer, and a cyanoacrylate anchoring group. bohrium.com The resulting dyes exhibited promising optical and photovoltaic properties. mdpi.combohrium.com A comparison with dyes based on the symmetrical benzo[c] fishersci.comossila.combohrium.comthiadiazole showed that the asymmetric nature of the KEA dyes leads to a hypsochromic (blue) shift of the intramolecular charge transfer (ICT) band. mdpi.com Despite this, the KEA dyes demonstrated competitive power conversion efficiencies (PCE). bohrium.com

Detailed findings from studies on DSSCs using sensitizers derived from benzothiadiazole precursors are presented below.

Research Findings on Benzothiadiazole-Based Dyes in DSSCs

The following table summarizes the performance of various organic dyes derived from benzothiadiazole precursors when used as sensitizers in Dye-Sensitized Solar Cells.

DyeDonor GroupAcceptor/AnchorPCE (%)Voc (V)Jsc (mA/cm²)FFReference
KEA321 Indoline-CyclopentaneCyanoacrylic Acid5.17--- mdpi.combohrium.com
WS-2 --5.07--- mdpi.combohrium.com
MAX114 --4.90--- mdpi.combohrium.com
PF-DBT based PolyfluorenevinylenePCBM0.650.76-- polymer.cn
PP-DBT based PolyphenylenevinylenePCBM1.250.96-- polymer.cn
PT-DBT based PolythiophenevinylenePCBM1.621.04-- polymer.cn

PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor; PCBM: Phenyl-C61-butyric acid methyl ester.

Structure Property Relationships and Electronic Structure Investigations

Electronic Properties of DBBT-Containing Systems

The electronic properties of systems containing the 4,7-dibromo-2,1,3-benzothiadiazole moiety are critical to their function in electronic devices. These properties, including the band gap and frontier molecular orbital energies, are significantly influenced by the molecular structure.

Impact of Substituents on Band Gap and Frontier Molecular Orbitals (HOMO/LUMO)

The introduction of different substituent groups onto the benzothiadiazole core allows for the fine-tuning of its electronic characteristics. For instance, the addition of fluorine atoms to the benzothiadiazole ring enhances its electron-withdrawing capacity. ossila.comcore.ac.uk This modification leads to a lower lowest unoccupied molecular orbital (LUMO) energy level and can contribute to a reduced band gap in the resulting polymers. ossila.com

The nature of the donor groups attached to the DBBT core also plays a crucial role. In a study of donor-acceptor-donor (D-A-D) molecules based on 2,1,3-benzothiadiazole (B189464), different donor groups such as selenophene (B38918), pyridine, and 3,4-ethylenedioxythiophene (B145204) were utilized. The resulting compounds exhibited narrow band gaps ranging from 1.75 to 2.38 eV. nih.gov Specifically, the compound with 3,4-ethylenedioxythiophene as the donor showed the narrowest band gap. nih.gov

The table below summarizes the calculated and experimental electronic properties of several 2,1,3-benzothiadiazole derivatives with different substituents.

Charge Transport Characteristics

The charge transport properties of materials containing DBBT are fundamental to their performance in electronic devices. The presence of a bromine atom in a related compound, 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole, was found to induce a "heavy atom effect". nih.gov This effect promotes the mixing of singlet and triplet states, which can influence charge transport and recombination processes. nih.gov While this specific study was not on DBBT itself, it highlights how the bromine atoms in DBBT could potentially influence its photophysical and charge transport properties.

Theoretical and Computational Studies

Theoretical calculations are invaluable tools for understanding and predicting the electronic structure and properties of DBBT-based materials.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govirjweb.com DFT calculations have been employed to study various 2,1,3-benzothiadiazole derivatives, providing insights into their frontier molecular orbital energies and band gaps. nih.govmdpi.com These theoretical results often correlate well with experimental data, aiding in the rational design of new materials with desired electronic characteristics. nih.gov For example, DFT calculations have been used to confirm the experimental findings on the influence of different donor units on the electronic properties of copolymers containing benzothiadiazole dicarboxylic imide. mdpi.com

Quantum-Mechanical Calculations for Energy Levels

Quantum-mechanical calculations have shown that the isomeric form, benzo[d] nih.govnih.govresearchgate.netthiadiazole (isoBTD), possesses higher LUMO energy levels and a larger energy band gap compared to the more common benzo[c] nih.govnih.govresearchgate.netthiadiazole (BTD). nih.gov This suggests that isoBTD-based materials could exhibit high electron conductivity due to the increased stability of the molecule in its excited state. nih.gov These computational approaches are crucial for predicting the energy levels and guiding the synthesis of novel materials. nih.govresearchgate.net

Impact of Conjugated Polymer Structure on Electronic Properties

The structure of the conjugated polymer backbone, into which the DBBT unit is incorporated, has a profound effect on the final electronic properties of the material.

The strategy of creating donor-acceptor (D-A) copolymers is a common and effective method for tuning electronic properties. polymer.cn In these polymers, DBBT or its derivatives act as the electron-accepting unit. The choice of the donor co-monomer significantly influences the HOMO and LUMO energy levels and the band gap of the resulting polymer. For instance, copolymers of 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) with fluorenevinylene, phenylenevinylene, and thiophenevinylene units exhibited deep-lying HOMO energy levels, which is advantageous for achieving high open-circuit voltages in photovoltaic cells. polymer.cn

Furthermore, extending the conjugation of the donor unit in D-A copolymers can impact the electronic characteristics. mdpi.com In a study comparing copolymers with indacenodithiophene and indacenodithienothiophene as donor units, it was found that even minor structural differences could considerably affect the electronic properties and, consequently, their performance in solar cell applications. mdpi.com

The table below presents the electronic properties of two such copolymers.

Crystallography and Molecular Architecture

Crystal Structure Determination of 4,7-Dibromo-2,1,3-benzothiadiazole

While detailed analysis of the packing motif directly from the raw crystallographic information file is not presented here, the availability of this data underscores that a definitive crystal structure exists, providing a crucial reference point for computational and experimental studies on this important compound. The structure confirms the planar nature of the benzothiadiazole core, a feature that significantly influences the electronic coupling between adjacent molecules.

Analysis of Molecular Packing and Intermolecular Interactions in Derived Compounds

The substitution of the bromine atoms at the 4 and 7 positions of the 2,1,3-benzothiadiazole (B189464) core with various functional groups leads to a rich diversity of molecular architectures with distinct packing motifs and intermolecular interactions. A prime example is 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), a well-studied derivative.

Single crystals of T-BTD have been grown and their structure determined by X-ray diffraction. mdpi.com These studies reveal that T-BTD crystallizes in a rhombic system with the space group Pcab. mdpi.com The analysis of the crystal structure of T-BTD and its trimethylsilyl (B98337) (TMS) derivative highlights how subtle changes in molecular structure can significantly alter the packing arrangement. mdpi.com

In the crystal structure of T-BTD, the molecules adopt a nearly planar conformation, which facilitates close intermolecular contacts. The packing is characterized by a herringbone arrangement, a common motif for planar aromatic molecules. This arrangement is governed by a combination of van der Waals forces and specific non-covalent interactions, such as C-H···N and C-H···S hydrogen bonds, which dictate the relative orientation of neighboring molecules.

The introduction of terminal trimethylsilyl groups in 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) alters the crystal packing. TMS-T-BTD crystallizes in the monoclinic system with the space group P21/c. mdpi.com The bulky TMS groups influence the intermolecular spacing and can lead to a different stacking geometry compared to the parent T-BTD. This modification in packing directly affects the electronic coupling between molecules, which is a critical factor for charge transport.

A summary of the crystallographic data for T-BTD and its TMS derivative is provided in the table below.

Compound Formula Crystal System Space Group Z Reference
4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)C₁₄H₈N₂S₃RhombicPcab8 mdpi.com
4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD)C₂₀H₂₄N₂S₃Si₂MonoclinicP21/c4 mdpi.com

Influence of Molecular Architecture on Device Performance

The molecular architecture, encompassing both the molecular conformation and the solid-state packing, has a profound and direct influence on the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).

In the context of copolymers derived from this compound, side-chain engineering is a powerful tool to manipulate the molecular architecture and, consequently, the device performance. For instance, in a series of benzodithiophene-dithienylbenzothiadiazole copolymers, varying the length of the alkyl side chains on the thiophene (B33073) units was shown to systematically affect the polymer's aggregation in the solid state. nih.gov A polymer with a dodecyl side chain (PfBB-12) exhibited superior structural order and more balanced charge carrier mobilities, leading to a higher power conversion efficiency (PCE) of 9.7% in an organic solar cell. nih.gov This highlights how subtle modifications to the side chains can tune the intermolecular packing and improve device outcomes.

Fluorination of the benzothiadiazole unit is another critical strategy that impacts molecular architecture and device performance. The introduction of fluorine atoms can lower the energy levels of the polymer, leading to higher open-circuit voltages in solar cells. nih.gov Furthermore, fluorination can enhance intermolecular interactions, promoting a more ordered molecular packing and improving charge transport. nih.gov For example, the integration of fluorinated benzothiadiazole (FBT) into donor-acceptor copolymers has been shown to significantly boost device performance by improving both the electronic properties and the morphology of the active layer. nih.gov

The choice of the donor unit copolymerized with the benzothiadiazole derivative also plays a crucial role. For example, copolymers of fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole (PFDTBT) have been synthesized and their properties investigated for optoelectronic applications. mdpi.com The resulting copolymers exhibit uniform morphology and have shown potential in various devices. mdpi.com By strategically selecting the donor and acceptor units, the electronic properties and the solid-state packing can be fine-tuned to optimize device performance. The table below summarizes the performance of different devices based on derivatives of this compound.

Polymer Device Type Key Performance Metric Value Reference
PfBB-12Organic Solar CellPower Conversion Efficiency (PCE)9.7% nih.gov
PBDT-DTTBTOrganic Solar CellPower Conversion Efficiency (PCE)6.19% rsc.org
Polythiophene Isomer (P3)Organic Field-Effect TransistorHole Mobilityup to 4.6 cm²/Vs acs.org

These examples clearly demonstrate that a deep understanding and control of the molecular architecture at the crystalline and intermolecular level are essential for the rational design of new and more efficient organic electronic materials based on this compound.

Advanced Characterization Techniques in Research on 4,7 Dibromo 2,1,3 Benzothiadiazole

Spectroscopic Methods

Spectroscopy is a fundamental tool for investigating the interaction between matter and electromagnetic radiation, offering insights into the molecular structure and bonding of 4,7-Dibromo-2,1,3-benzothiadiazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the two protons on the benzene (B151609) ring are chemically equivalent and appear as a singlet. In chloroform-d (B32938) (CDCl₃), this singlet is observed at approximately 7.72–7.74 ppm. rsc.orgutm.my The presence of a single peak confirms the symmetrical nature of the dibrominated compound.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the spectrum shows three distinct signals corresponding to the different carbon environments in the molecule. The peaks are typically found at approximately 153.0 ppm (C3a and C7a), 132.4 ppm (C5 and C6), and 113.9 ppm (C4 and C7). utm.my The signal around 77 ppm is attributed to the CDCl₃ solvent. utm.my

¹H NMR Data
Solvent Chemical Shift (δ) ppm
CDCl₃7.72-7.74 (s, 2H)
¹³C NMR Data
Solvent Chemical Shift (δ) ppm
CDCl₃153.0, 132.4, 113.9

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.govimperial.ac.uk It relies on the inelastic scattering of monochromatic light. The Raman spectrum of this compound provides information about the vibrational modes of the molecule, particularly those involving the polarizability of the electron cloud. nih.govimperial.ac.uk The technique is sensitive to the chemical structure and molecular conformation. imperial.ac.uk

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. rsc.org For π-conjugated systems like those derived from this compound, UV-Vis spectroscopy is crucial for determining the optical bandgap. For instance, oligomers synthesized from this compound exhibit absorption maxima in the range of 433-447 nm in chloroform (B151607) solution, which is used to calculate their optical bandgaps. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. biointerfaceresearch.comunito.it While this compound itself is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy becomes relevant when studying its radical ions or when it is incorporated into larger paramagnetic systems, such as certain polymers or complexes with transition metals. biointerfaceresearch.com The technique can provide detailed information on the structure and bonding of these paramagnetic species. unito.it

Mass Spectrometry (HRMS, ESI-TOF)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD analysis provides detailed information about its molecular geometry, crystal packing, and intermolecular interactions.

Detailed research has been published on the crystal structure of this compound, with data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 233789. researchgate.netnih.gov The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net

A key finding from the XRD study is the presence of two crystallographically independent molecules in the asymmetric unit. This means that within the repeating crystal lattice, there are two distinct molecules of this compound which have slightly different orientations or conformations. The study also highlights the quinonoid character of the 2,1,3-benzothiadiazole (B189464) ring, as suggested by the observed bond lengths. researchgate.net Furthermore, the crystal packing is influenced by short intermolecular heteroatom contacts, specifically S···N and Br···Br interactions, which are shorter than the sum of their respective van der Waals radii. researchgate.net

The crystallographic parameters from the single-crystal XRD study are summarized in the table below.

Table 1: Crystallographic Data for this compound

Parameter Value
Empirical Formula C₆H₂Br₂N₂S
Formula Weight 293.97 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.233(2)
b (Å) 7.494(2)
c (Å) 11.332(2)
α (°) 90
β (°) 117.80(1)
γ (°) 90
Volume (ų) 843.8(3)
Z 4

Data sourced from Z. Kristallogr. NCS 218 (2003) 555–556. researchgate.net

Electrochemical Characterization (Voltammetry)

Electrochemical characterization, particularly using techniques like cyclic voltammetry (CV), is vital for determining the electronic properties of a compound, such as its oxidation and reduction potentials. From these potentials, crucial parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These energy levels are fundamental to understanding a material's potential performance as a semiconductor, as they govern charge injection, transport, and the open-circuit voltage in photovoltaic devices.

This compound is primarily utilized as an electron-accepting monomer or building block for the synthesis of donor-acceptor conjugated polymers used in organic electronics. ossila.com As such, extensive electrochemical studies are typically performed on the final, more complex derivative molecules and polymers rather than on the dibrominated monomer itself. nih.govmdpi.com The electrochemical properties of interest are those of the final materials (e.g., polymers like PCDTBT) for which this compound serves as a precursor. ossila.com

In the surveyed scientific literature, experimental voltammetric data detailing the specific redox potentials and HOMO/LUMO energy levels for the this compound monomer is not commonly reported. The focus of research is consistently on the photophysical and electrochemical properties of the π-extended systems synthesized from it. researchgate.netnih.gov For instance, studies on copolymers derived from this monomer show how their HOMO/LUMO levels can be tuned for specific applications, which is the primary goal of incorporating the benzothiadiazole unit. mdpi.com

Therefore, while voltammetry is a critical tool in the research field where this compound is used, specific, detailed research findings on the electrochemical characterization of the monomer itself are limited.

Future Directions and Emerging Research Areas

Design of Novel 4,7-Dibromo-2,1,3-benzothiadiazole Derivatives

The functionalization of the this compound core is a primary strategy for fine-tuning the electronic and physical properties of the resulting materials. By introducing various electron-donating or electron-withdrawing groups, researchers can modulate the energy levels (HOMO/LUMO), bandgap, and solubility of new derivatives.

One approach involves the introduction of discrete substituent groups like nitro, alkoxy, fluoro, or cyano moieties onto the benzothiadiazole (BT) block to either weaken or enhance its electron-withdrawing character. For instance, the nitration of this compound has been a key step in creating more electron-deficient units for small bandgap polymers. nih.govsigmaaldrich.com An improved nitration method using a mixture of fuming nitric acid and trifluoromethanesulfonic acid has significantly increased the yield of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, a crucial intermediate for strong acceptor materials. sigmaaldrich.com

Another strategy is the Suzuki coupling reaction, a versatile method for creating new C-C bonds. This reaction is widely used to couple this compound with various aryl boronic acids or esters. rsc.orgresearchgate.net For example, coupling with 4-ethoxycarbonyl phenylboronic acid produces a red solid derivative in high yield. rsc.org This method allows for the synthesis of a wide array of D-A-D (donor-acceptor-donor) type molecules with tailored properties. researchgate.net

Furthermore, extending the π-conjugation of the benzothiadiazole unit by fusing it with other aromatic or heteroaromatic rings is an active area of research. This creates π-extended electron-deficient units with broader and stronger light absorption capabilities, which are particularly useful for near-infrared (NIR) emitting molecules.

The table below summarizes some examples of novel derivatives synthesized from this compound and their key findings.

Derivative NameSynthesis MethodKey Findings
4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) based copolymersSuzuki Coupling & Horner PolycondensationCopolymers exhibit good thermal stability and deep HOMO energy levels, leading to high open-circuit voltages in photovoltaic cells. rsc.org
4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazoleNitrationServes as a key intermediate for highly electron-deficient units used in small bandgap polymers for solar cells. sigmaaldrich.com
4,7-di(thiophen-2-yl)benzo[d] rsc.orgnih.govrsc.orgthiadiazoleStille CouplingDemonstrates altered optical and electrochemical properties compared to its benzo[c] rsc.orgnih.govosi.lvthiadiazole isomer. nih.gov
4,7-bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)benzo[c] rsc.orgnih.govosi.lvthiadiazoleSuzuki-Miyaura CouplingActs as a core unit for synthesizing D-A-D structures with tunable electrochromic and electroluminescent properties. researchgate.net

Exploration of New Polymeric and Oligomeric Architectures

The polymerization of this compound and its derivatives has led to a vast library of new semiconducting polymers and oligomers for organic electronics. osi.lvossila.com These materials are central to the active layers in organic photovoltaic (OPV) devices, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). medchemexpress.com

Stille and Suzuki coupling reactions are the workhorses for creating these new polymeric structures. thermofisher.com In a typical Stille polycondensation, a dibromo monomer, such as a derivative of this compound, is reacted with a bis-stannyl comonomer. thermofisher.com This allows for the creation of alternating donor-acceptor (D-A) copolymers, where the benzothiadiazole unit acts as the acceptor. thermofisher.com The properties of these copolymers can be systematically tuned by varying the donor unit. thermofisher.com For example, copolymers incorporating indacenodithiophene as a donor have been synthesized and show excellent thermal stability. thermofisher.com

Similarly, Suzuki coupling is employed to polymerize diboronic acid ester derivatives with dibromo compounds. rsc.org This method was used to synthesize Poly[2,7-(9,9-di-octyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT), a D-A copolymer with potential applications in photovoltaics and light-emitting devices. rsc.org

The exploration of oligomeric architectures, specifically D-A-D triads, is another promising research direction. mdpi.com These smaller, well-defined molecules can offer advantages in terms of purity and reproducibility. Oligofuran-benzothiadiazole co-oligomers have been synthesized and studied for their optoelectronic properties. mdpi.com Six different conjugated oligomers with D-A structures were synthesized via the Stille coupling reaction, all of which showed excellent solubility and interesting electrochromic properties. researchgate.net

The table below presents a selection of polymeric and oligomeric architectures based on this compound.

Polymer/Oligomer NamePolymerization/Synthesis MethodKey Properties/Applications
Poly(fluorenevinylene-alt-4,7-diphenyl-2,1,3-benzothiadiazole) (PF-DBT)Horner PolycondensationHigh open-circuit voltage in photovoltaic cells. rsc.org
Poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT)Suzuki CouplingUsed in bulk heterojunction solar cells with efficiencies up to 7.1%. medchemexpress.commdpi.com
PIDTBDI and PIDTTBDI CopolymersStille PolycondensationNovel D-A copolymers with indacenodithiophene donors, showing excellent thermal stability. thermofisher.com
Oligofuran–Benzothiadiazole Co-oligomersStille CouplingD-A-D triads with potential for use in OFETs and organic solar cells. mdpi.com

Enhancement of Device Performance through Materials Engineering

Materials engineering plays a crucial role in optimizing the performance of devices that incorporate this compound-based materials. This involves strategies to control the morphology of the active layer, which is critical for efficient charge transport and extraction in devices like organic solar cells.

One effective technique is the use of solvent additives. For instance, the addition of a small amount of dimethyl sulfoxide (B87167) or dimethyl formamide (B127407) to the solution used for spin-coating the active layer of a polycarbazole-based solar cell can significantly impact the polymer's conformation and aggregation. mdpi.com This leads to a more favorable domain structure and improved hole mobility in the active layer, resulting in a notable increase in power conversion efficiency from 6.0% to 7.1%. mdpi.com Similarly, the use of dibenzyl ether as a solvent additive in all-polymer solar cells can optimize the film morphology and enhance both performance and stability.

Sequential deposition is another materials engineering approach that can lead to improved device performance. Instead of blending the donor and acceptor materials in a single solution, they are deposited in separate, sequential steps. This can lead to a more defined bulk heterojunction morphology, which can improve charge separation and transport.

The modification of the copolymer structure itself is a fundamental aspect of materials engineering. For example, introducing a hexylthiophene substituted thiophene-bridge in a benzodithiophene-benzothiadiazole copolymer was shown to lower the HOMO level of the polymer, leading to a higher open-circuit voltage in solar cells. The introduction of fluorine atoms into the benzothiadiazole unit is another strategy to modulate the electronic properties and improve device performance. rsc.org

The table below highlights some materials engineering strategies and their impact on device performance.

Engineering StrategyMaterial SystemImpact on Device Performance
Solvent Additive (Dimethyl Sulfoxide)PCDTBT:PC71BM blendImproved domain structure, enhanced hole mobility, and increased power conversion efficiency. mdpi.com
Sequential Deposition with Solvent Additive (Dibenzyl Ether)PTzBI-oF:PS1 all-polymer blendOptimized film morphology, enhanced charge extraction, and improved power conversion efficiency and stability.
Copolymer Backbone Modification (Hexylthiophene side chain)PBDT-DTTBTLowered HOMO level, leading to higher open-circuit voltage in polymer solar cells.
Fluorination of Benzothiadiazole unitPFDTBTModified electronic properties for potential use in various optoelectronic applications. rsc.org

Integration with Other Advanced Functional Materials

The integration of this compound-based materials with other classes of advanced functional materials is a rapidly emerging research area. This approach aims to create hybrid materials and device architectures that leverage the unique properties of each component to achieve synergistic enhancements in performance.

A significant area of focus is the use of benzothiadiazole derivatives in perovskite solar cells (PSCs). These derivatives can be used as interface materials, playing a crucial role in improving the efficiency and stability of the devices. rsc.orgnih.govrsc.org For example, simple benzothiadiazole derivatives have been developed as buried interface materials in n-i-p PSCs. rsc.orgrsc.org Fine-tuning the pendant groups on these molecules can effectively optimize the crystallinity, morphology, and conductivity of the overlying perovskite layer. rsc.org An F-substituted derivative, BTF-BA, has been shown to produce a uniform perovskite film with enhanced conductivity and suppressed non-radiative recombination, leading to a power conversion efficiency of 19.6%. rsc.org Furthermore, the hydrophobic nature of such fluorinated derivatives can mitigate water-induced degradation, thereby improving the environmental stability of the PSCs. rsc.org

Donor-acceptor pentamers based on benzothiadiazole have also been synthesized and applied as hole-transport materials in PSCs. nih.gov The specific combination of a non-fluorinated benzothiadiazole and terminal 2-octyl-3-(2-ethylhexyl)thiophenes was found to promote self-assembly in thin films, leading to superior efficiency and stability in the final device. nih.gov

Beyond perovskites, there is growing interest in creating composite materials by combining benzothiadiazole-based polymers with other functional nanomaterials. While specific examples with this compound are still emerging, the broader field of organic electronics points towards the potential of integrating these materials with quantum dots (QDs). QDs are semiconductor nanoparticles with size-tunable optical and electronic properties. Composites of QDs and conjugated polymers could lead to hybrid solar cells with broader light absorption or light-emitting devices with precisely controlled colors. mdpi.com

The table below provides examples of the integration of benzothiadiazole-based materials with other advanced functional materials.

Integrated MaterialApplicationKey Findings
PerovskitePerovskite Solar Cells (as interface layer)Enhanced perovskite film quality, suppressed recombination, and improved power conversion efficiency and stability. rsc.orgrsc.org
PerovskitePerovskite Solar Cells (as hole-transport material)Specific molecular design leads to ordered thin films, resulting in superior device efficiency and stability. nih.gov

Q & A

Q. What is the standard synthetic route for 4,7-dibromo-2,1,3-benzothiadiazole, and how is purity ensured?

The compound is synthesized via bromination of 2,1,3-benzothiadiazole using bromine (Br₂) in hydrobromic acid (HBr) under reflux. Post-reaction, the product is filtered and recrystallized in ethanol to achieve >98% purity . Yield typically ranges from 65% (traditional methods) to higher efficiencies with optimized protocols . Characterization involves ¹H NMR (δ 7.21 ppm for aromatic protons in CDCl₃) and melting point analysis (187–190°C) .

Q. How does this compound function as a building block in polymer synthesis?

It serves as a key monomer for low bandgap polymers like PCDTBT and PCPDTBT, which are critical in organic photovoltaics (OPVs). The bromine substituents enable Suzuki or Stille cross-coupling reactions with thiophene-based donors, forming donor-acceptor (D-A) architectures that enhance charge transport . For example, coupling with 5-bromothiophene yields red monomers for PCDTBT, achieving power conversion efficiencies >5% in OPVs .

Q. What purification and characterization techniques are essential for this compound?

  • Purification : Ethanol recrystallization is standard, with yields improved by controlling cooling rates .
  • Characterization :
  • ¹H NMR : Peaks at δ 7.21 ppm (aromatic protons) confirm structure .
  • MS : Molecular ion peak at m/z 293.97 (M⁺) .
  • UV-Vis : Absorption maxima at ~350 nm, indicating π-π* transitions .

Q. Why is this compound a strong electron acceptor in organic semiconductors?

The benzothiadiazole core has inherent electron-deficient properties due to its quinoidal structure, while bromine substituents further withdraw electrons, lowering the LUMO level (-3.2 eV). This enhances intramolecular charge transfer (ICT) in D-A copolymers, critical for reducing bandgaps (<1.8 eV) in OPVs .

Q. What are common side reactions during synthesis, and how are they mitigated?

Over-bromination or incomplete substitution may occur. Strategies include:

  • Stoichiometric control : Limiting Br₂ to 2 equivalents .
  • Temperature modulation : Reflux at 80–90°C to avoid decomposition .
  • Post-synthetic analysis : TLC monitoring and column chromatography for byproduct removal .

Advanced Research Questions

Q. How can green chemistry principles optimize the bromination process?

Eco-friendly bromination methods (e.g., using NaBrO₃/HBr systems) reduce hazardous Br₂ usage. A recent approach achieved 88% yield for 4,7-dibromo-5,6-dinitrobenzothiadiazole using nitronium trifluoromethanesulfonate, minimizing waste . Comparative studies show solvent-free conditions or ionic liquids improve atom economy .

Q. How is this compound utilized in near-infrared (NIR) fluorescent probes?

As an electron acceptor, it enhances ICT in probes like TTPD-based systems for H₂S detection. Thiophene donors at the 4,7-positions extend conjugation, achieving Stokes shifts >150 nm and NIR emission (~720 nm). Applications include live-cell imaging with <10 nM detection limits .

Q. What strategies enable functionalization of this compound for advanced materials?

  • Nitration : Nitronium triflate introduces nitro groups at the 5,6-positions, enabling further cross-coupling .
  • Stille Coupling : Reaction with stannyl-alkynes forms π-extended derivatives for red-emitting polymers (e.g., λₑₘ = 650 nm) .
  • Reduction : NaBH₄ reduces the thiadiazole ring to benzotriazole, altering electronic properties .

Q. How do crystalline-state properties impact device performance?

Single-crystal studies reveal that 4,7-dibromo derivatives exhibit mechanical flexibility (elastic modulus ~2 GPa) and fluorescence quenching in the solid state. Aligning crystals along the π-stacking axis (d-spacing = 3.4 Å) improves charge mobility in OFETs (μ = 0.1 cm²/V·s) .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

Discrepancies in ¹H NMR (e.g., peak splitting due to rotamers) are addressed by:

  • Variable-temperature NMR : Resolves dynamic effects at -40°C .
  • DFT calculations : Predict chemical shifts (Δδ < 0.1 ppm) to validate assignments .
  • X-ray crystallography : Confirms bond lengths (C-Br = 1.89 Å) and dihedral angles (<10°) .

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Feasible Synthetic Routes

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4,7-Dibromo-2,1,3-benzothiadiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.